Cas no 4865-00-3 (4,4',4''-Methylidynetris[N,N-diethylbenzenamine])
![4,4',4''-Methylidynetris[N,N-diethylbenzenamine] structure](https://www.kuujia.com/scimg/cas/4865-00-3x500.png)
4865-00-3 structure
Product name:4,4',4''-Methylidynetris[N,N-diethylbenzenamine]
4,4',4''-Methylidynetris[N,N-diethylbenzenamine] Chemical and Physical Properties
Names and Identifiers
-
- leuco ethyl crystal violet
- tris[4-(diethylamino)phenyl]methane
- 4,4a(2),4a(2)a(2)-Methylidynetris[N,N-diethylbenzenamine]
- 4,4',4''-Methylidynetris[N,N-diethylbenzenamine]
- SCHEMBL131813
- HY-158765
- Benzenamine, 4,4',4''-methylidynetris[N,N-diethyl-
- CS-1097475
- NS00132718
- Leuco ethyl violet
- 4,4',4''-Methylidynetris(N,N-diethylbenzenamine)
- 4-[bis[4-(diethylamino)phenyl]methyl]-N,N-diethylaniline
- DTXSID001239931
- 4865-00-3
- tris(4-diethylamino-phenyl)methane
-
- Inchi: InChI=1S/C31H43N3/c1-7-32(8-2)28-19-13-25(14-20-28)31(26-15-21-29(22-16-26)33(9-3)10-4)27-17-23-30(24-18-27)34(11-5)12-6/h13-24,31H,7-12H2,1-6H3
- InChI Key: SBMCZDLOXDWNIN-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 457.345698384Da
- Monoisotopic Mass: 457.345698384Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 34
- Rotatable Bond Count: 12
- Complexity: 439
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.9
- Topological Polar Surface Area: 9.7Ų
4,4',4''-Methylidynetris[N,N-diethylbenzenamine] Related Literature
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
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Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
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5. Book reviews
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